マラオキソン

概要

説明

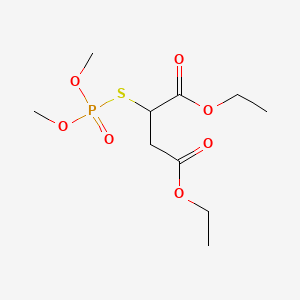

Malaoxon, also known as Liromat, Malation oxon, or Malthon oxon, is a chemical compound with the formula C₁₀H₁₉O₇PS. It is a phosphorothioate and a breakdown product of malathion, an organophosphate insecticide. Malaoxon is more toxic than malathion and is known for its inhibitory effects on cholinesterase, an enzyme essential for the proper functioning of the nervous system .

作用機序

Target of Action

Malaoxon, a metabolite of the organophosphate pesticide Malathion, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nerve cells .

Mode of Action

Malaoxon acts as an irreversible inhibitor of the acetylcholinesterase enzyme . It binds to the serine residue in the active catalytic site of the enzyme, preventing it from hydrolyzing acetylcholine . This leads to an accumulation of acetylcholine in synaptic junctions, resulting in overstimulation of cholinergic, muscarinic, and nicotinic receptors .

Biochemical Pathways

The primary biochemical pathway affected by Malaoxon is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine, causing continuous stimulation of the neurons. This overstimulation can result in a range of symptoms, from muscle twitching to respiratory failure . Malaoxon also impacts the balance of oxidants and antioxidants, potentially leading to oxidative stress .

Pharmacokinetics

Malathion is known to be metabolized in mammals, insects, and plants to form Malaoxon, which is several times more toxic

Result of Action

The molecular and cellular effects of Malaoxon’s action primarily involve neurotoxicity due to the inhibition of acetylcholinesterase . This can lead to symptoms such as numbness, tingling sensation, headache, dizziness, difficulty breathing, weakness, and in severe cases, death . Malaoxon can also cause DNA damage and facilitate apoptotic cell damage .

科学的研究の応用

Toxicological Studies

Malaoxon is primarily studied for its neurotoxic effects, particularly its inhibition of acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine at synapses, resulting in cholinergic toxicity.

Case Study: AChE Inhibition

A study evaluated the sensitivity of AChE to malaoxon across different species, revealing significant variability in inhibition levels. The I50 values (the concentration required to inhibit 50% of enzyme activity) were calculated for various species, highlighting malaoxon's potency.

| Species | I50 (Malaoxon) | I50 (Paraoxon) |

|---|---|---|

| Cavia porcellus | 1.23 × 10^-5 | 1.10 × 10^-4 |

| Rana catesbeiana | 3.95 × 10^-5 | 1.54 × 10^-4 |

This data indicates that malaoxon is more selective for certain species, such as Cavia porcellus, compared to paraoxon .

Environmental Impact

Malaoxon’s environmental persistence and toxicity have made it a subject of concern in ecological studies. Its role as a contaminant in agricultural runoff raises questions about its effects on non-target organisms.

Case Study: Ecotoxicology

Research has shown that malaoxon affects aquatic ecosystems by inhibiting AChE in fish and other aquatic organisms. For instance, studies have demonstrated that exposure to malaoxon leads to behavioral changes and increased mortality rates in fish populations exposed to contaminated water sources .

Pharmacological Research

While malaoxon is primarily known for its toxicological implications, it also has potential pharmacological applications due to its mechanism of action.

Case Study: Anticancer Research

Research conducted by the National Cancer Institute assessed the carcinogenic potential of malaoxon in rodent models. The findings indicated that malaoxon did not exhibit carcinogenic properties, suggesting that its use in controlled doses may not pose significant cancer risks . This opens avenues for exploring malaoxon's effects on cancer cell lines through AChE inhibition pathways.

Biosensor Development

Malaoxon's ability to inhibit AChE has been harnessed in developing biosensors for detecting organophosphate residues in environmental samples.

Innovative Detection Method

A recent study introduced a fluorescent biosensor that utilizes the inhibition of AChE by malaoxon for rapid detection. The sensor demonstrated high sensitivity and specificity for malaoxon, making it a valuable tool for monitoring pesticide contamination .

Genotoxicity Assessment

Malaoxon's potential genotoxic effects have been investigated using high-throughput screening assays.

Case Study: Genotoxicity Screening

Studies have reported chromosomal aberrations and sister chromatid exchanges in human leukocytes exposed to malaoxon. These findings underscore the importance of assessing genotoxic risks associated with exposure to this compound .

生化学分析

Biochemical Properties

Malaoxon plays a significant role in biochemical reactions, particularly in the inhibition of the acetylcholinesterase enzyme . This interaction disrupts the balance of oxidants and antioxidants, leading to DNA damage and facilitating apoptotic cell damage .

Cellular Effects

Malaoxon has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Exposure to malaoxon has been associated with toxic effects on the liver, kidney, testis, ovaries, lung, pancreas, and blood .

Molecular Mechanism

At the molecular level, malaoxon exerts its effects primarily through the inhibition of the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of nerve cells, leading to a range of neurological manifestations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of malaoxon change over time. While detailed studies on malaoxon’s stability and degradation are limited, its parent compound malathion is known to be relatively stable under normal storage conditions .

Dosage Effects in Animal Models

The effects of malaoxon vary with different dosages in animal models. High doses can lead to toxic or adverse effects, including neurological manifestations, respiratory diseases, genetic damage, and reproductive disorders .

Metabolic Pathways

Malaoxon is involved in several metabolic pathways. It is primarily metabolized by cytochrome P-450, leading to the production of malaoxon . This process can affect metabolic flux and metabolite levels .

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed widely throughout the body .

Subcellular Localization

As a small, lipophilic molecule, it is likely to be able to cross cell membranes and localize in various cellular compartments .

準備方法

Malaoxon is typically synthesized through the oxidation of malathion. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods involve the careful monitoring of reaction conditions to ensure the efficient conversion of malathion to malaoxon while minimizing the formation of by-products .

化学反応の分析

Malaoxon undergoes several types of chemical reactions, including:

Oxidation: Malaoxon can be further oxidized to produce more toxic compounds.

Reduction: It can be reduced back to malathion under specific conditions.

Substitution: Malaoxon can participate in substitution reactions where its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Malaoxon is similar to other organophosphates such as parathion, diazinon, and chlorpyrifos. it is unique in its higher toxicity compared to malathion, from which it is derived. Other similar compounds include:

Parathion: Another organophosphate insecticide that also inhibits acetylcholinesterase but is more toxic than malathion.

Diazinon: An organophosphate used in agriculture, known for its effectiveness against a wide range of pests.

Chlorpyrifos: Widely used in agriculture and residential pest control, it shares a similar mechanism of action with malaoxon but has different toxicity levels and environmental persistence

Malaoxon stands out due to its specific use in studying the toxicological effects of organophosphates and its role in developing safer pesticide alternatives.

生物活性

Malaoxon, a potent metabolite of the organophosphate insecticide malathion, exhibits significant biological activity primarily through its role as an acetylcholinesterase (AChE) inhibitor. This article explores the biological effects, mechanisms of action, toxicity, and detection methods associated with malaoxon, supported by data tables and relevant case studies.

Malaoxon functions as a cholinesterase inhibitor , leading to the accumulation of acetylcholine at synaptic junctions. This accumulation can result in overstimulation of cholinergic receptors, causing neurotoxic effects. The mechanism involves the phosphorylation of the serine residue at the active site of AChE, which is significantly more effective than malathion itself. Studies indicate that malaoxon is approximately 1,000 times more active than malathion in inhibiting AChE, making it a critical compound for understanding organophosphate toxicity .

Toxicity Profiles

Malaoxon's toxicity has been characterized in various animal studies. The following table summarizes findings from a chronic study on rats and mice regarding survival rates and body weight changes after exposure to malaoxon:

| Dose (ppm) | Rats Survival (Male/Female) | Rats Mean Weight (% Control) | Mice Survival (Male/Female) | Mice Mean Weight (% Control) |

|---|---|---|---|---|

| 0 | 10/10 | 100 | 10/10 | 100 |

| 125 | 10/10 | 102 | 10/10 | 101 |

| 250 | 10/10 | 100 | 10/10 | 102 |

| 500 | 10/10 | 102 | 10/10 | 95 |

| 1,000 | 10/10 | 104 | 10/10 | 99 |

| 2,000 | 10/10 | 99 | 10/10 | 105 |

| 4,000 | 0/10 | - | 0/10 | - |

| 8,000 | 0/10 | - | 3/10 | 98 |

The data indicates that while lower doses did not significantly affect survival or body weight, higher doses (≥4,000 ppm) resulted in complete mortality in both rats and mice .

Species Sensitivity

Research has shown that different species exhibit varying sensitivities to malaoxon. For instance, a study measuring the I50 values (the concentration required to inhibit AChE by 50%) across ten species demonstrated significant differences in sensitivity to malaoxon compared to paraoxon. The following table presents I50 values for selected species:

| Species | I50 (Paraoxon) | I50 (Malaoxon) |

|---|---|---|

| Cavia porcellus | M | M |

| Rana catesbeiana | M | M |

This indicates that malaoxon exhibits a more selective inhibition pattern across species compared to paraoxon .

Detection Methods

Recent advancements have led to the development of sensitive detection methods for malaoxon using biosensors based on AChE inhibition. One innovative approach utilizes a fluorescent biosensor capable of detecting malaoxon concentrations as low as 0.9 fM with high accuracy and reliability. This method allows for practical applications in monitoring food and water safety .

Case Studies

A notable case study involved patients who self-poisoned with organophosphates, including malaoxon. The study highlighted significant differences in clinical outcomes based on the type of compound ingested. Malaoxon was associated with more severe symptoms compared to other organophosphates due to its potent inhibitory effects on AChE .

特性

IUPAC Name |

diethyl 2-dimethoxyphosphorylsulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSORODGWGUUOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O7PS | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020790 | |

| Record name | Malaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Malaoxon is a colorless viscous oily liquid with a weak unpleasant odor. (NTP, 1992), Colorless viscous liquid with a mild unpleasant odor; mp < 20 deg C; [CAMEO] Slightly yellow liquid; [MSDSonline] | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malaoxon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °F at 0.0975 mmHg (NTP, 1992) | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 212 °F (NTP, 1992) | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992) | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.235 at 70 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

9.8e-06 mmHg at 68 °F ; 0.00032 mmHg at 122 °F (NTP, 1992), 0.0000098 [mmHg] | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malaoxon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

MALAOXON, ACTIVE ANTICHOLINESTERASE METABOLITE OF MALATHION ... HAS ALIESTERASES INHIBITING ACTIVITY., MOSQUITO CULEX TARSALIS SHOWS REMARKABLE MALATHION RESISTANCE ORIGINATING FROM (FRESNO, CA,) SO SPECIFIC THAT IT EXTENDS TO NO OTHER ORGANOPHOSPHATE CMPD EXCEPT MALAOXON., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, For more Mechanism of Action (Complete) data for MALAOXON (12 total), please visit the HSDB record page. | |

| Record name | MALAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Two organophosphorus impurities of technical malathion (insecticide), isomalathion and O,S,S,-trimethyl phosphorodithioate. | |

| Record name | MALAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1634-78-2 | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malaoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malaoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALAOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2439JYF84Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 68 °F (NTP, 1992) | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。